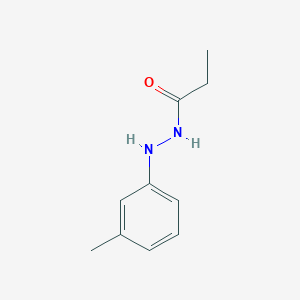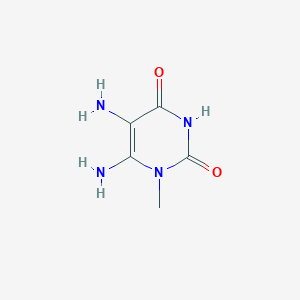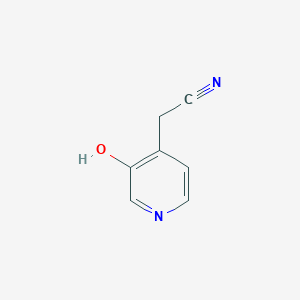
2-(3-Hydroxypyridin-4-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxypyridin-4-yl)acetonitrile, also known as HPA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyridine derivative that has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxypyridin-4-yl)acetonitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins. It has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. It has also been shown to inhibit the activity of certain proteases, which are involved in the breakdown of proteins.
Biochemical and Physiological Effects:
2-(3-Hydroxypyridin-4-yl)acetonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-Hydroxypyridin-4-yl)acetonitrile in lab experiments include its high yield and purity, its ability to inhibit certain enzymes and proteins, and its potential use in various fields of research. The limitations of using 2-(3-Hydroxypyridin-4-yl)acetonitrile in lab experiments include its unknown mechanism of action, its potential toxicity, and its limited solubility in water.
Orientations Futures
There are many future directions for the study of 2-(3-Hydroxypyridin-4-yl)acetonitrile. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another potential direction is to study its potential use as a drug delivery system. Additionally, further studies are needed to determine its potential toxicity and to optimize its solubility in water. Finally, more studies are needed to explore its potential use in other fields of research, such as materials science and nanotechnology.
In conclusion, 2-(3-Hydroxypyridin-4-yl)acetonitrile is a promising chemical compound that has shown potential in various fields of scientific research. Its synthesis method is straightforward, and it has been shown to have various biochemical and physiological effects. While there are limitations to using 2-(3-Hydroxypyridin-4-yl)acetonitrile in lab experiments, there are many future directions for its study that could lead to important scientific discoveries.
Méthodes De Synthèse
The synthesis of 2-(3-Hydroxypyridin-4-yl)acetonitrile involves the reaction between 3-hydroxypyridine-4-carbaldehyde and malononitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a cyclization reaction to form the final product. The yield of this synthesis method is reported to be high, and the purity of the product can be obtained by simple recrystallization.
Applications De Recherche Scientifique
2-(3-Hydroxypyridin-4-yl)acetonitrile has been extensively studied for its potential use in scientific research. It has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-(3-Hydroxypyridin-4-yl)acetonitrile has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. In biochemistry, it has been studied for its ability to inhibit certain enzymes and proteins. In pharmacology, it has been studied for its potential use as a drug delivery system.
Propriétés
Numéro CAS |
112390-79-1 |
|---|---|
Formule moléculaire |
C7H6N2O |
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
2-(3-hydroxypyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C7H6N2O/c8-3-1-6-2-4-9-5-7(6)10/h2,4-5,10H,1H2 |
Clé InChI |
IEYMDUHVHCBWKM-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1CC#N)O |
SMILES canonique |
C1=CN=CC(=C1CC#N)O |
Synonymes |
4-Pyridineacetonitrile,3-hydroxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)
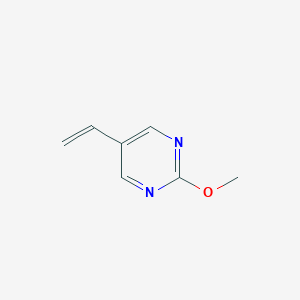
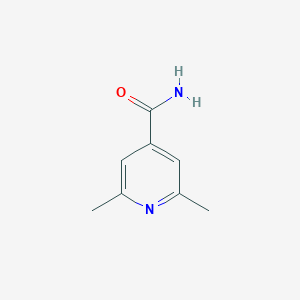





![1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol](/img/structure/B49268.png)


